molecular formula C9H13NO4S B1329462 Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]- CAS No. 7425-81-2

Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-

Cat. No. B1329462
CAS RN: 7425-81-2
M. Wt: 231.27 g/mol
InChI Key: DERMVGUSAPXPSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-" has been explored through various methods. One approach involves the conversion of 2-(2,6-diaminophenyl)ethanol into 4-hydroxyindoline and 4-aminoindoline. This process is achieved by heating in aqueous 70% phosphoric acid for the former and in aqueous 30% sulfuric acid for the latter. Subsequent dehydrogenation of these indolines in the presence of palladium on charcoal under refluxing in 1,4-dimethylbenzene yields 4-hydroxy- and 4-aminoindoles .

Molecular Structure Analysis

Although the specific molecular structure of "Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-" is not directly discussed, the synthesis of related compounds suggests a complex structure that includes an indole core, which is a common feature in many biologically active molecules. The presence of amino and methoxy substituents indicates potential sites for further chemical modifications .

Chemical Reactions Analysis

The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives provides insight into the chemical reactivity of related compounds. The anodic oxidation of 2-aminodiphenylamine in a water/ethanol mixture leads to the formation of 1-N-phenyl-o-benzoquinone diamine, which then acts as a Michael acceptor. This reaction occurs in the presence of sulfinic acids as nucleophiles and results in high yields of 1-N-phenyl-4-(arylsulfonyl)benzene-1,2-diamines. The use of water and ethanol as solvents and the avoidance of toxic reagents highlight the mildness and regioselectivity of this protocol .

Physical and Chemical Properties Analysis

The physical and chemical properties of "Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-" are not explicitly detailed in the provided papers. However, the synthesis methods and the molecular structure of related compounds suggest that such a molecule would exhibit solubility in polar solvents due to the presence of ethanol and sulfonyl groups. The amino and methoxy groups may also influence the molecule's acidity and basicity, as well as its potential for hydrogen bonding and reactivity in substitution reactions .

Scientific Research Applications

Protective Role in Antioxidant Defense

Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-, as a sulfur-containing compound, may have applications in protecting cells against oxidative stress. Sulfur-containing amino acids, including methionine, cysteine, homocysteine, and taurine, are involved in the synthesis of intracellular antioxidants like glutathione and N-acetyl cysteine. These compounds offer protection against free radicals and help in detoxifying heavy and transition metal ions in the human body, preventing their accumulation and toxic effects (Čolović et al., 2018).

Therapeutic Uses of Ethanol

Ethanol itself has been used therapeutically for various indications. It has a unique spectrum of effects and is employed as an antidote to methanol or ethylene glycol poisoning, in neurolysis, as an alcohol withdrawal syndrome treatment, and as an antiseptic. The development of interventional radio technologies has given ethanol new indications, especially as an embolization, sclerosing, or ablation agent. Ethanol's pharmacodynamics continue to evolve, potentially highlighting other therapeutic indications for this compound in the future. Its low cost and wide availability make it a valuable therapeutic agent (Le Daré & Gicquel, 2019).

Effectiveness of Taurine in Diabetes Mellitus

Taurine, 2-amino ethanesulfonic acid, a conditionally essential β amino acid not utilized in protein synthesis, is one of the sulfur-containing amino acids like methionine and cysteine. It exhibits cytoprotective properties including antioxidation, antiapoptosis, membrane stabilization, osmoregulation, and neurotransmission. Taurine has shown beneficial effects against type 1 and type 2 diabetes mellitus and their complications. Gathering these scientific effects of taurine on diabetes mellitus could provide physicians, especially endocrinologists, with a comprehensive overview of potential trends in the prevention and management of the disease and its complications through antioxidant supplementation (Sirdah, 2015).

Safety And Hazards

The safety information available indicates that Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]- may be an irritant . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions for the study and application of Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]- are not specified in the available resources. As a sulphonamide derivative, it could potentially be explored for various applications in medicinal chemistry .

properties

IUPAC Name

2-(3-amino-4-methoxyphenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-14-9-3-2-7(6-8(9)10)15(12,13)5-4-11/h2-3,6,11H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERMVGUSAPXPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064671
Record name Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-
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Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-

CAS RN

7425-81-2
Record name 2-[(3-Amino-4-methoxyphenyl)sulfonyl]ethanol
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Record name Ethanol, 2-((3-amino-4-methoxyphenyl)sulfonyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-
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Record name Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-amino-4-methoxyphenyl)sulphonyl]ethanol
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